molecular formula C8H7ClN6O B7402597 N'-(3-chloropyridin-2-yl)-2H-triazole-4-carbohydrazide

N'-(3-chloropyridin-2-yl)-2H-triazole-4-carbohydrazide

Cat. No.: B7402597
M. Wt: 238.63 g/mol
InChI Key: VMUVXHNRUDVVGI-UHFFFAOYSA-N
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Description

N’-(3-chloropyridin-2-yl)-2H-triazole-4-carbohydrazide is a heterocyclic compound that has garnered attention due to its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloropyridine moiety attached to a triazole ring, which is further linked to a carbohydrazide group. The unique structure of N’-(3-chloropyridin-2-yl)-2H-triazole-4-carbohydrazide imparts it with significant biological and chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-(3-chloropyridin-2-yl)-2H-triazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN6O/c9-5-2-1-3-10-7(5)13-14-8(16)6-4-11-15-12-6/h1-4H,(H,10,13)(H,14,16)(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUVXHNRUDVVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NNC(=O)C2=NNN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloropyridin-2-yl)-2H-triazole-4-carbohydrazide typically involves the reaction of 3-chloropyridine-2-carboxylic acid hydrazide with 4-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of N’-(3-chloropyridin-2-yl)-2H-triazole-4-carbohydrazide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloropyridin-2-yl)-2H-triazole-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(3-chloropyridin-2-yl)-2H-triazole-4-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(3-chloropyridin-2-yl)-2H-triazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
  • 3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
  • 3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Uniqueness

N’-(3-chloropyridin-2-yl)-2H-triazole-4-carbohydrazide stands out due to its unique combination of a chloropyridine moiety and a triazole ring, which imparts it with distinct chemical and biological properties.

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